3-(3-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester
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Overview
Description
Ethyl (2Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a bromophenyl group, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 3-bromobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Ethyl (2Z)-3-(3-aminophenyl)-2-cyanoprop-2-enoate.
Hydrolysis: Ethyl (2Z)-3-(3-bromophenyl)-2-cyanopropanoic acid.
Scientific Research Applications
Ethyl (2Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-(3-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The cyano group can participate in various reactions, acting as an electron-withdrawing group that stabilizes intermediates and transition states.
Comparison with Similar Compounds
Ethyl (2Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate can be compared with other cyanoacrylates such as:
Ethyl cyanoacetate: Lacks the bromophenyl group, making it less reactive in certain nucleophilic substitution reactions.
M3-(3-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Properties
IUPAC Name |
ethyl (Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVZAMWNYOAFBV-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=CC=C1)Br)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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